Enantiomeric Purity: (1S,2S)-trans-N-Boc-2-aminocyclopentanol vs. (1R,2R)-Enantiomer
The (1S,2S)-enantiomer is supplied with a verified enantiomeric ratio of ≥95:5%, while the (1R,2R)-enantiomer is available with a higher optical purity specification of enantiomeric excess ≥98.5% [1]. This quantifiable difference in stereochemical purity must be considered based on the desired chirality of the final product. Using the incorrect enantiomer would yield the opposite stereoisomer, rendering the synthesis invalid for target binding.
| Evidence Dimension | Stereochemical Purity (Chiral Integrity) |
|---|---|
| Target Compound Data | Enantiomeric ratio: ≥95:5% |
| Comparator Or Baseline | (1R,2R)-trans-N-Boc-2-aminocyclopentanol: Enantiomeric excess: ≥98.5% |
| Quantified Difference | The (1R,2R) enantiomer has a higher specified enantiomeric purity (≥98.5% ee vs. ≥90% ee equivalent for a 95:5 ratio). |
| Conditions | Vendor technical specifications; method not specified but typical for chiral HPLC or GC analysis. |
Why This Matters
Selection between these enantiomers is dictated by the absolute stereochemistry required in the final target molecule, and the specified purity directly impacts the maximum attainable enantiomeric purity of downstream products.
- [1] Chembase.cn. (1R,2R)-trans-N-Boc-2-aminocyclopentanol - Technical Datasheet. View Source
